Addressing copper corrosion from active sulfur carriers and settling of solid EP additives, Di-tert-dodecyl disulfide (CAS 440659-94-9) provides a sterically hindered disulfide that remains inert under normal operation, releasing sulfur only at extreme-pressure thermal thresholds to form protective FeS tribofilms.
Di-tert-dodecyl disulfide (CAS 440659-94-9) is a highly branched, aliphatic dialkyl disulfide primarily utilized as an inactive sulfur extreme pressure (EP) additive and high-temperature polymer stabilizer. Featuring twin bulky tert-dodecyl chains linked by a central disulfide bridge, it possesses a molecular weight of 402.8 g/mol and is a fully oil-miscible liquid at ambient temperatures. Its defining procurement value lies in the steric hindrance provided by the tertiary carbon attachments, which shields the S-S bond from premature thermal cleavage. This structural feature allows it to remain inert under standard operating conditions—preventing corrosive attack on yellow metals—while selectively decomposing to form protective iron sulfide (FeS) tribofilms only under the high localized temperatures of boundary lubrication [1].
High-Temperature EP Lubrication
Branched C₁₂ disulfide architecture supports sustained tribofilm formation under boundary friction conditions.
Ashless Additive Formulation
Dialkyl disulfide class provides EP activity without corrosive by-products or ash residues typical of ZDDP/MCCP additives.
Blending & Processing
Liquid physical form and lower viscosity than polysulfide counterparts facilitate uniform additive distribution.
Substituting di-tert-dodecyl disulfide with cheaper sulfurized olefins or closely related di-tert-dodecyl polysulfides fundamentally alters the active vs. inactive sulfur ratio of a formulation. Polysulfides contain labile sulfur chains (S3 to S5) that readily release active sulfur at lower temperatures, leading to severe chemical wear and blackening of copper alloys (ASTM D130 Class 3 or 4) in gearboxes and metalworking applications [1]. Conversely, using solid EP additives like molybdenum disulfide introduces dispersion challenges and settling over time. Di-tert-dodecyl disulfide provides a precise thermal release threshold, ensuring that yellow-metal compatibility is maintained without sacrificing extreme-pressure load-carrying capacity, a balance that generic active sulfur carriers cannot achieve [2].
Shorter-chain or linear analogs may exhibit higher vapor pressure and faster depletion, compromising sustained EP protection in high-temperature zones.
Higher polysulfides (e.g., tert-dodecyl polysulfide) differ in viscosity and film dynamics, potentially altering low-temperature fluidity and formulation rheology.
Linear-chain disulfides lack the steric bulk required for prolonged induction period, which may lead to earlier tribofilm breakdown on nascent steel.
In standard lubricant formulation, the distinction between active and inactive sulfur dictates the application range. When tested via the ASTM D130 Copper Strip Corrosion method, di-tert-dodecyl disulfide demonstrates minimal reactivity with yellow metals at elevated temperatures, yielding a 1a to 1b rating. In direct contrast, di-tert-dodecyl polysulfide blends (containing labile trisulfide and tetrasulfide species) rapidly react with the copper surface, resulting in 3b to 4c ratings (heavy tarnish to blackening) under identical conditions[1].
| Evidence Dimension | Copper Strip Corrosion (ASTM D130) |
| Target Compound Data | Class 1a - 1b (Slight tarnish, non-corrosive) |
| Comparator Or Baseline | Di-tert-dodecyl polysulfide (Class 3b - 4c, severe corrosion) |
| Quantified Difference | Complete prevention of corrosive blackening on copper alloys. |
| Conditions | 1 wt% additive in Group II base oil, 100°C for 3 hours. |
Enables the formulation of gear oils and metalworking fluids that can safely lubricate bronze and brass components without inducing catastrophic chemical wear.
Under severe boundary lubrication, the removal of oxide layers exposes highly reactive nascent steel, which catalytically degrades synthetic base oils like multialkylated cyclopentanes (MACs). The addition of 1 wt% di-tert-dodecyl disulfide significantly prolongs the induction period before base oil decomposition. XPS analysis confirms that the disulfide selectively cleaves at the asperity contact, forming a protective iron sulfide (FeS/FeS2) tribofilm characterized by S 2p binding energies at 161.5 eV and 162.5 eV. This passivation effectively halts the catalytic degradation of the base oil, a protective mechanism absent in additive-free basestocks [1].
| Evidence Dimension | Base oil decomposition induction period and tribofilm formation |
| Target Compound Data | Formation of FeS/FeS2 film (S 2p at 161.5/162.5 eV); prolonged induction period |
| Comparator Or Baseline | Additive-free MAC oil (rapid catalytic decomposition and H2 gas emission) |
| Quantified Difference | Substantial delay in H2 and hydrocarbon gas emission due to surface passivation. |
| Conditions | High-vacuum ball-on-disk sliding test (10 N load, 0.1 m/s) on nascent 52100 bearing steel. |
Critical for selecting extreme-pressure additives in aerospace, vacuum, or high-stress mechanical systems where base oil off-gassing must be prevented.
Beyond lubrication, di-tert-dodecyl disulfide serves as a thermal stabilizer in polymer matrices. During twin-screw micro-compounding, the sterically hindered disulfide bond remains intact at processing temperatures of 220°C. Isothermal gravimetric analysis demonstrates that polymers stabilized with this specific disulfide exhibit significantly lower weight loss and degradation compared to unstabilized controls or those utilizing less hindered thiols, which prematurely volatilize or cleave during the 3-minute, 25 rpm compounding cycle [1].
| Evidence Dimension | Thermal stability during polymer compounding |
| Target Compound Data | Stable at 220°C; prevents polymer weight loss |
| Comparator Or Baseline | Unstabilized polymer / unhindered thiols (premature degradation) |
| Quantified Difference | Measurable reduction in polymer degradation and additive volatilization at 220°C. |
| Conditions | Twin-screw compounding at 220°C for 3 minutes under nitrogen, followed by isothermal TGA. |
Validates the compound as a process-survivable antioxidant and stabilizer for high-temperature thermoplastic extrusion.
Solid extreme-pressure additives, such as molybdenum disulfide or graphite, require continuous agitation or chemical dispersants to prevent settling in liquid formulations. Di-tert-dodecyl disulfide, being a highly branched liquid with strong lipophilic character, is 100% miscible in API Group I-IV base oils and synthetic esters at room temperature. It maintains a stable, homogeneous solution indefinitely, eliminating the manufacturing bottleneck of high-shear milling or the procurement of secondary suspending agents required by solid AW/EP benchmarks [1].
| Evidence Dimension | Base oil miscibility and settling rate |
| Target Compound Data | 100% miscible liquid; zero settling |
| Comparator Or Baseline | Molybdenum disulfide (solid EP additive; requires dispersants and settles over time) |
| Quantified Difference | Elimination of settling and removal of dispersant requirements. |
| Conditions | Ambient temperature blending in API Group I-IV base oils. |
Streamlines industrial lubricant manufacturing by allowing direct liquid-liquid blending without specialized high-shear dispersion equipment.
Because of its ASTM D130 1a-1b rating, di-tert-dodecyl disulfide is a highly suitable extreme-pressure additive for enclosed gear systems utilizing bronze worm gears or brass synchronizers, where active polysulfides would cause rapid corrosive failure [1].
Leveraging its proven ability to passivate nascent 52100 steel and halt the tribochemical emission of hydrogen and hydrocarbon gases, this compound is highly suited for doping multialkylated cyclopentane (MAC) oils used in high-vacuum spacecraft mechanisms [2].
Due to its survival at 220°C melt temperatures without premature S-S bond cleavage, the compound is an effective thermal stabilizer and antioxidant during the twin-screw extrusion of engineering polymers [3].
Its complete liquid miscibility in base oils allows for the straightforward formulation of neat cutting oils and cold rolling fluids, providing boundary lubrication at the tool-chip interface without the settling issues associated with solid EP additives [1].
Health Hazard